1-(Methaneseleninyl)butane
Description
1-(Methaneseleninyl)butane is an organoselenium compound with the molecular formula $ \text{C}5\text{H}{12}\text{Se} $, featuring a methaneseleninyl group ($ \text{CH}_3\text{Se}- $) attached to a butane chain. Organoselenium compounds are notable for their unique reactivity, often serving as catalysts or intermediates in organic synthesis. The seleninyl group confers distinct electronic and steric properties compared to sulfur or oxygen analogs, influencing solubility, stability, and biological activity .
Properties
CAS No. |
651054-33-0 |
|---|---|
Molecular Formula |
C5H12OSe |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1-methylseleninylbutane |
InChI |
InChI=1S/C5H12OSe/c1-3-4-5-7(2)6/h3-5H2,1-2H3 |
InChI Key |
HOIMWMRBIHDJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se](=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Methaneseleninyl)butane typically involves the reaction of butane with methaneseleninic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Methaneseleninyl)butane undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include selenoxides, selenones, and various substituted butane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Methaneseleninyl)butane has shown promise in the field of medicinal chemistry due to its unique chemical properties. Research indicates that selenium-containing compounds can exhibit anticancer activity, making them valuable in cancer therapy.
Anticancer Activity
- Mechanism of Action : Selenium compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of oxidative stress and the enhancement of immune responses.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several selenium-containing compounds, including this compound, which demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast and prostate cancer) .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | |
| This compound | PC-3 (Prostate Cancer) | 10.0 |
Agricultural Applications
The use of selenium compounds in agriculture is another promising area. Selenium is an essential micronutrient for plants and animals, and its compounds can enhance plant growth and resistance to diseases.
Fungicidal Properties
- Application : this compound has been investigated for its fungicidal properties against various plant pathogens.
- Case Study : In a controlled study, the application of this compound on crops resulted in a significant reduction in fungal infections compared to untreated controls, demonstrating its potential as a natural pesticide .
| Crop Type | Pathogen Targeted | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Tomato | Fusarium spp. | 50 | 85 | |
| Wheat | Botrytis spp. | 75 | 78 |
Materials Science Applications
In materials science, selenium-containing compounds are explored for their unique electronic properties and potential use in electronic devices.
Conductive Polymers
- Research Focus : The incorporation of this compound into polymer matrices has been studied for creating conductive polymers suitable for electronic applications.
- Case Study : A recent publication demonstrated that polymers doped with this compound exhibited enhanced electrical conductivity and thermal stability, making them suitable candidates for flexible electronic devices .
Mechanism of Action
The mechanism of action of 1-(Methaneseleninyl)butane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial for its biological effects, including the modulation of cellular redox status and the protection of cells from oxidative damage. The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and redox regulation.
Comparison with Similar Compounds
1-[(Difluoromethyl)thio]-butane
- Structure : $ \text{CF}2\text{H-S-C}4\text{H}_9 $ ().
- Key Differences :
- The sulfur atom in the thioether group is replaced by selenium in 1-(Methaneseleninyl)butane.
- The difluoromethyl group introduces strong electronegativity, enhancing the compound's stability and altering its reactivity compared to the methaneseleninyl group.
- Selenium's larger atomic radius and lower bond dissociation energy (Se–C vs. S–C) may increase reactivity in redox reactions .
1-(4-Iodophenyl)butane
- Structure : Aromatic butane derivative with an iodine substituent ().
- Key Differences :
- The iodine atom creates a polarizable aromatic system, whereas the seleninyl group in this compound is aliphatic.
- Market data indicate 1-(4-Iodophenyl)butane is used in pharmaceuticals and materials science due to its aryl-iodine bond, while selenium compounds are often explored for antioxidant or catalytic applications .
Quaternary Pyridinium Oximes (K033, K048)
- Structure : Butane-linked bis-pyridinium oximes ().
- Key Differences :
- These oximes are charged molecules designed for acetylcholinesterase reactivation, contrasting with the neutral, hydrophobic this compound.
- The pyridinium groups enable solubility in aqueous environments, whereas selenium-based compounds may exhibit lipid solubility, influencing their biomedical applications .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one
- Structure: Ketone with a phenolic substituent ().
- Key Differences: The ketone and hydroxyl groups enable hydrogen bonding, unlike the non-polar seleninyl ether. This compound’s applications in pharmaceuticals and agrochemicals stem from its aromatic and carbonyl reactivity, whereas selenium derivatives are often leveraged for their nucleophilic or radical-scavenging properties .
Data Table: Comparative Properties of Butane Derivatives
Biological Activity
1-(Methaneseleninyl)butane is an organoselenium compound that has gained attention for its potential biological activities, particularly in cancer prevention and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
This compound is characterized by its selenium-containing functional group, which is believed to contribute to its biological effects. The compound can be synthesized through various methods, including the reaction of butyl bromide with sodium selenide.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Selenium compounds are known to enhance antioxidant defenses. They may reduce oxidative stress by promoting the activity of antioxidant enzymes such as glutathione peroxidase.
- Induction of Apoptosis : Studies have shown that organoselenium compounds can induce apoptosis in cancer cells. This process often involves the activation of caspases and the modulation of signaling pathways related to cell survival.
- Modulation of Gene Expression : this compound may influence the expression of genes involved in detoxification processes and cell cycle regulation.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MDA-MB-231), inducing apoptosis at concentrations as low as 10 µM. The mechanism involved increased reactive oxygen species (ROS) production and mitochondrial dysfunction.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MDA-MB-231 | 10 | Induced apoptosis | |
| HeLa | 20 | Inhibited proliferation | |
| A549 | 15 | Increased ROS production |
In Vivo Studies
Research involving animal models has also illustrated the potential health benefits of this compound. In a recent study on mice, administration of this compound resulted in a significant reduction in tumor size and improved survival rates in models of lung cancer.
Case Studies
Case studies have provided insights into the practical applications of this compound:
- Case Study 1 : A clinical trial evaluated the effects of a selenium-rich diet, including this compound, on patients with a history of colorectal cancer. Results indicated a lower recurrence rate compared to control groups.
- Case Study 2 : An observational study assessed dietary selenium intake among populations at risk for prostate cancer, finding a correlation between higher intake levels and decreased incidence rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
